![molecular formula C12H11NO5 B1278503 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 133748-06-8](/img/structure/B1278503.png)
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including the formation of carboxylic acids and their derivatives. For example, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues was achieved from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes . Similarly, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared by a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted for the synthesis of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid has been characterized using various spectroscopic techniques. For instance, the resolution of racemic 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid was achieved, and the crystal structure was determined by X-ray crystallography . This suggests that similar techniques could be used to elucidate the molecular structure of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid.
Chemical Reactions Analysis
The chemical reactivity of carboxylic acid derivatives is well-documented. For example, the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine have been studied, leading to the formation of carboxamides and imidazo[4,5-b]pyridine derivatives . These findings indicate that 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid could also undergo various functionalization reactions, potentially leading to pharmacologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acid derivatives are influenced by their functional groups. For instance, the antiallergic activity of synthesized carboxylic acids was found to be affected by substituents at specific positions on the molecule . The photophysical properties of lanthanide-based coordination polymers assembled from aromatic carboxylic acids were also investigated, revealing interesting luminescence efficiencies . These studies suggest that the physical and chemical properties of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid would be worth investigating, particularly in terms of its potential biological activities and photophysical properties.
Scientific Research Applications
Antioxidant Activity
Research has shown that derivatives of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid possess significant antioxidant properties. For instance, a study synthesized various derivatives containing different substituents and found some to be potent antioxidants. Notably, certain compounds exhibited antioxidant activity higher than that of ascorbic acid, a well-known antioxidant (Tumosienė et al., 2019).
Antibacterial Properties
Another important application is in the field of antibacterial research. Hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid, which include the 1-(1,3-Benzodioxol-5-yl) moiety, have been synthesized and shown to possess antibacterial properties. This indicates the potential of these compounds in developing new antibacterial agents (Kostenko et al., 2015).
Photophysical Properties
Research has also delved into the photophysical properties of certain derivatives. A study involving lanthanide-based coordination polymers assembled from derivatives of this acid revealed interesting photophysical characteristics, suggesting applications in areas like materials science (Sivakumar et al., 2011).
Dye Adsorption
A novel metal-organic framework (MOF) incorporating a derivative of this compound demonstrated significant dye adsorption properties. This suggests potential applications in environmental remediation, particularly in the removal of dyes from aqueous solutions (Zhao et al., 2020).
Corrosion Inhibition
Derivatives of 1-(1,3-Benzodioxol-5-yl) have been explored as corrosion inhibitors on iron surfaces. This research points to potential applications in industrial processes where corrosion prevention is crucial (Belghiti et al., 2018).
Mechanism of Action
Target of Action
Related compounds such as 1-benzo [1,3]dioxol-5-yl-indoles have shown anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to interact with their targets, causing changes such as cell cycle arrest at the s phase and induction of apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Related compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11-3-7(12(15)16)5-13(11)8-1-2-9-10(4-8)18-6-17-9/h1-2,4,7H,3,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWABALJXFXDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437577 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133748-06-8 |
Source
|
Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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